An In-depth Technical Guide to Pentafluorophenyltriethoxysilane (C12H15F5O3Si): A Versatile Silane for Advanced Applications
An In-depth Technical Guide to Pentafluorophenyltriethoxysilane (C12H15F5O3Si): A Versatile Silane for Advanced Applications
Introduction: Unveiling a Multifunctional Building Block
Pentafluorophenyltriethoxysilane, with the molecular formula C12H15F5O3Si, is a specialized organosilicon compound that has garnered significant interest across diverse scientific and industrial fields. Its unique molecular architecture, featuring a pentafluorophenyl group and a hydrolyzable triethoxysilane moiety, bestows a remarkable combination of properties, making it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and multifaceted applications of this versatile silane, with a focus on its utility in materials science and as a strategic building block in medicinal chemistry.
Molecular Structure and Physicochemical Properties
The defining characteristic of Pentafluorophenyltriethoxysilane is its hybrid structure, which synergistically combines the attributes of both its organic and inorganic components.
Structural Elucidation
The molecule consists of a central silicon atom bonded to three ethoxy groups (-OCH2CH3) and one pentafluorophenyl group (-C6F5). The triethoxysilane group serves as a reactive handle, enabling the molecule to anchor to surfaces or participate in polymerization reactions through hydrolysis and condensation. The pentafluorophenyl ring, with its five highly electronegative fluorine atoms, imparts unique electronic properties, high thermal stability, and hydrophobicity.
Key Identifiers:
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IUPAC Name: triethoxy(2,3,4,5,6-pentafluorophenyl)silane
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CAS Number: 20083-34-5
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Molecular Formula: C12H15F5O3Si
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SMILES: CCO(OCC)C1=C(F)C(F)=C(F)C(F)=C1F[1]
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InChI Key: QALDFNLNVLQDSP-UHFFFAOYSA-N[1]
Physicochemical Data
A summary of the key physical and chemical properties of Pentafluorophenyltriethoxysilane is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Weight | 330.32 g/mol |
| Appearance | Colorless liquid |
| Density | 1.242 g/mL at 25 °C |
| Boiling Point | 69 °C at 0.07 mmHg |
| Flash Point | 104 °C |
| Refractive Index | 1.4180 at 20 °C |
| Purity | ≥ 95.0% |
Data compiled from various chemical suppliers.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of Pentafluorophenyltriethoxysilane typically involves the reaction of a pentafluorophenyl Grignard reagent with tetraethoxysilane or the palladium-catalyzed cross-coupling of a pentafluorophenyl halide with a triethoxysilane.[2] The reactivity of this compound is dominated by the chemistry of its two key functional groups.
Hydrolysis and Condensation of the Triethoxysilane Group
The triethoxysilane moiety is susceptible to hydrolysis in the presence of water, leading to the formation of silanol intermediates (Si-OH). These silanols are highly reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si). This process is the foundation for its application in surface modification and as a coupling agent in composite materials. The hydrolysis and condensation cascade can be visualized as follows:
Caption: Hydrolysis and condensation of Pentafluorophenyltriethoxysilane.
Reactivity of the Pentafluorophenyl Group
The electron-withdrawing nature of the five fluorine atoms makes the pentafluorophenyl ring electron-deficient. This property makes it a useful building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where it can act as a silicon-based nucleophile.[3][4] This reactivity is of significant interest to drug development professionals for the synthesis of complex fluorinated molecules.[5][6][7][8]
Applications in Materials Science: Engineering Surfaces and Polymers
The ability of Pentafluorophenyltriethoxysilane to form robust, low-energy surfaces and to modify the properties of polymers has led to its widespread use in materials science.
Creation of Superhydrophobic Surfaces
Pentafluorophenyltriethoxysilane is a key reagent for the preparation of superhydrophobic surfaces, which are of interest for applications such as self-cleaning coatings, anti-icing surfaces, and microfluidics.[9][10][11] The process involves creating a rough surface at the micro- or nanoscale and then lowering its surface energy through chemical modification with the fluorosilane.[9][12]
Experimental Protocol: Preparation of a Superhydrophobic Coating
This protocol describes a general procedure for creating a superhydrophobic surface on a glass slide using silica nanoparticles and Pentafluorophenyltriethoxysilane.
Materials:
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Glass slides
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Silica nanoparticles (e.g., 10-20 nm diameter)
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Pentafluorophenyltriethoxysilane
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Ethanol
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Deionized water
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Ammonia solution (optional, as catalyst)
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Beakers, ultrasonic bath, spin coater or spray gun
Procedure:
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Substrate Cleaning: Thoroughly clean the glass slides by sonication in a sequence of deionized water, ethanol, and then drying with a stream of nitrogen.
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Preparation of Silica Nanoparticle Suspension: Disperse silica nanoparticles in ethanol at a concentration of 1% (w/v) by ultrasonication for 30 minutes to form a stable suspension.
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Deposition of Nanoparticle Layer: Deposit the silica nanoparticle suspension onto the cleaned glass slides. This can be achieved by spin-coating, dip-coating, or spraying to create a uniform, rough layer.[13] Allow the solvent to evaporate completely.
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Preparation of Silane Solution: Prepare a 1% (v/v) solution of Pentafluorophenyltriethoxysilane in ethanol. A small amount of water (e.g., 5% v/v of the silane) can be added to initiate hydrolysis.
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Surface Functionalization: Immerse the nanoparticle-coated slides in the silane solution for 1-2 hours at room temperature. Alternatively, the solution can be applied via vapor deposition.
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Curing and Rinsing: After the functionalization step, rinse the slides thoroughly with ethanol to remove any unreacted silane and then cure them in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network.
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Characterization: The superhydrophobicity of the surface can be confirmed by measuring the water contact angle, which should be greater than 150°.
Caption: Workflow for creating a superhydrophobic surface.
Polymer Modification
Incorporating Pentafluorophenyltriethoxysilane into polymer matrices can significantly enhance their properties.[12] The pentafluorophenyl groups can improve thermal stability, chemical resistance, and reduce the dielectric constant, which is particularly beneficial for applications in microelectronics.[12] The triethoxysilane moiety acts as a coupling agent, improving the adhesion between organic polymers and inorganic fillers in composite materials.[14]
Significance in Drug Development and Medicinal Chemistry
The unique structural features of Pentafluorophenyltriethoxysilane make it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Role as a Fluorinated Building Block
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[5][8][15][16] The pentafluorophenyl group can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[8] Pentafluorophenyltriethoxysilane serves as a readily available source of this important moiety.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
Organosilicon compounds are increasingly used as alternatives to organoboron and organotin reagents in palladium-catalyzed cross-coupling reactions due to their lower toxicity and stability.[2][17] Pentafluorophenyltriethoxysilane can participate in these reactions as a nucleophilic partner to form carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds.[3][4][18][19]
Caption: Palladium-catalyzed cross-coupling reaction.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and quality control of Pentafluorophenyltriethoxysilane.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Pentafluorophenyltriethoxysilane will exhibit characteristic absorption bands corresponding to the Si-O-C linkages, C-F bonds of the aromatic ring, and the ethoxy groups.[20][21][22][23] These spectra are useful for monitoring the hydrolysis and condensation reactions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show signals corresponding to the ethyl groups of the triethoxysilane moiety.
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¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing distinct signals for the fluorine atoms on the pentafluorophenyl ring, which can be used for purity assessment and structural confirmation.[24][25][26][27][28]
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¹³C and ²⁹Si NMR: These techniques provide further structural details about the carbon skeleton and the silicon environment, respectively.
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Safety and Handling
Pentafluorophenyltriethoxysilane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and is sensitive to moisture. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion and Future Outlook
Pentafluorophenyltriethoxysilane is a highly versatile and valuable chemical for a wide range of applications. Its dual functionality allows for the precise engineering of surfaces and the enhancement of polymer properties. For drug development professionals, it serves as a key building block for the introduction of the pentafluorophenyl group, a privileged moiety in modern medicinal chemistry. As research in materials science and drug discovery continues to advance, the demand for such specialized and multifunctional reagents is expected to grow, ensuring that Pentafluorophenyltriethoxysilane will remain a compound of significant scientific and industrial importance.
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